Hexane-1,1,1,6,6,6-d6(8CI,9CI)
Description
Hexane-1,1,1,6,6,6-d6 (C₆H₆D₆) is a selectively deuterated derivative of n-hexane, where six hydrogen atoms at the terminal methyl groups (positions 1 and 6) are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity, which minimizes proton interference in sensitive experiments .
Properties
Molecular Formula |
C6H14 |
|---|---|
Molecular Weight |
92.21 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexadeuteriohexane |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3 |
InChI Key |
VLKZOEOYAKHREP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC([2H])([2H])[2H] |
Canonical SMILES |
CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,1,1,6,6,6-d6(8CI,9CI) typically involves the deuteration of hexane. This can be achieved through various methods, including catalytic exchange reactions where hexane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of hexane .
Industrial Production Methods
Industrial production of Hexane-1,1,1,6,6,6-d6(8CI,9CI) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The purity of the final product is crucial, and various purification techniques are employed to achieve high levels of deuteration .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,1,1,6,6,6-d6(8CI,9CI) undergoes similar chemical reactions as non-deuterated hexane, including:
Oxidation: It can be oxidized to form hexanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution reactions can produce a variety of deuterated derivatives .
Scientific Research Applications
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to trace chemical reactions and study molecular structures.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Hexane-1,1,1,6,6,6-d6(8CI,9CI) involves the replacement of hydrogen atoms with deuterium atoms. This substitution affects the physical and chemical properties of the compound, such as its stability and reactivity. The presence of deuterium atoms allows for the tracing of chemical reactions using NMR spectroscopy, providing valuable insights into reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
n-Hexane-d14 (Perdeuterohexane)
- Structure : Fully deuterated n-hexane (C₆D₁₄), with all 14 hydrogen atoms replaced by deuterium.
- Molecular Weight : 100.066 g/mol vs. ~88.15 g/mol for Hexane-1,1,1,6,6,6-d6 (estimated) .
- Physical Properties :
- Applications : n-Hexane-d14 is used in fully deuterated environments, while Hexane-d6 serves in scenarios requiring partial deuteration to balance cost and isotopic purity .
3,3-Dimethylhexane (8CI,9CI)
- Structure : Branched isomer (C₈H₁₈) with two methyl groups at position 3.
- Molecular Weight : 114.229 g/mol vs. 88.15 g/mol (Hexane-d6).
- Physical Properties: Boiling Point: Not explicitly stated, but branched alkanes typically have lower boiling points than linear analogs (e.g., n-hexane boils at 69°C; 3,3-dimethylhexane likely <69°C). Solubility: Similar to n-hexane but less polar due to branching.
- Applications : Used as a solvent or intermediate in organic synthesis, contrasting with Hexane-d6’s specialized role in spectroscopy .
Hexane-1,6-diisocyanate
- Structure : Functionalized derivative (C₈H₁₂N₂O₂) with isocyanate groups at both terminals.
- Molecular Weight : 168.2 g/mol vs. 88.15 g/mol (Hexane-d6).
- Physical Properties :
- Applications: Key monomer in polyurethane production, whereas Hexane-d6 is non-reactive and used in analytical chemistry .
Hexane-1,6-Diamine (Adipate Salt)
- Structure : Diamine derivative (C₆H₁₆N₂·C₆H₁₀O₄) complexed with adipic acid.
- Molecular Weight : 262.3 g/mol (salt) vs. 88.15 g/mol (Hexane-d6).
- Physical Properties :
- Applications : Used in nylon production, contrasting with Hexane-d6’s role as a deuterated solvent .
Research Findings and Trends
- Deuterium Effects : Partial deuteration (as in Hexane-d6) reduces proton interference in NMR while maintaining lower cost compared to perdeuterated analogs like n-Hexane-d14 .
- Structural Impact : Branched isomers (e.g., 3,3-dimethylhexane) exhibit lower boiling points and altered solubility compared to linear/deuterated hexanes due to reduced van der Waals interactions .
- Functional Group Influence : Derivatives like Hexane-1,6-diisocyanate and Hexane-1,6-diamine highlight how functionalization drastically alters reactivity and industrial applications compared to inert deuterated solvents .
Notes
- Data Limitations : Direct physicochemical data for Hexane-1,1,1,6,6,6-d6 are scarce in the provided evidence; properties are inferred from deuterated alkane trends .
- Safety : Like n-hexane, Hexane-d6 is likely flammable (flash point <0°C) and requires careful handling .
- Industrial Relevance : Deuterated compounds are critical in spectroscopic research, while structural and functionalized analogs dominate synthetic chemistry .
Biological Activity
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is a deuterated derivative of hexane that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and toxicological assessments based on available literature.
- IUPAC Name : Hexane-1,1,1,6,6,6-d6
- Molecular Formula : C6H12D6
- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.
1. Anti-inflammatory Effects
Recent studies have indicated that hexane extracts from various plant sources exhibit anti-inflammatory properties. For instance:
- A study on hexane extracts from Endlicheria paniculata demonstrated that the main compound isolated showed significant reduction in neutrophil activity in vivo. The treatment with methyldehydrodieugenol B (a component of the extract) resulted in a decrease in myeloperoxidase (MPO) activity at doses of 100 and 1000 ng compared to control groups .
2. Toxicological Assessment
The toxicological profile of hexane derivatives often highlights their potential as irritants or sensitizers:
- Hexane and its derivatives have been documented as skin and respiratory sensitizers in humans. Reports indicate immediate uptake of radiolabeled hexane derivatives through the respiratory tract with significant excretion via urine .
- In animal studies, repeated inhalation exposure led to respiratory tract lesions and other adverse effects at specific concentrations .
Case Study 1: Respiratory Sensitization
A workplace study highlighted that exposure to hexane derivatives led to respiratory sensitization symptoms among workers. The assessment included a range of exposure levels and demonstrated a clear link between hexane exposure and respiratory health issues .
Case Study 2: In Vivo Studies on Anti-inflammatory Activity
In vivo studies assessing the anti-inflammatory potential of hexane extracts showed that certain compounds could significantly reduce inflammation markers. For example:
- The administration of methyldehydrodieugenol B led to a marked decrease in neutrophil activity and other inflammatory markers compared to untreated controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 126.22 g/mol |
| IUPAC Name | Hexane-1,1,1,6,6,6-d6 |
| Toxicity Level | Moderate (based on inhalation) |
| Anti-inflammatory Efficacy | Significant reduction in MPO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
